Cas no 2172497-27-5 (2-(trifluoromethyl)spiro3.4octan-2-ylmethanamine)

2-(Trifluoromethyl)spiro[3.4]octan-2-ylmethanamine is a structurally unique amine compound featuring a spirocyclic core and a trifluoromethyl group, offering distinct steric and electronic properties. The spiro[3.4]octane framework enhances rigidity, potentially improving binding selectivity in pharmaceutical or agrochemical applications. The trifluoromethyl group contributes to metabolic stability and lipophilicity, making it valuable in drug discovery for optimizing pharmacokinetic profiles. This compound’s amine functionality allows for further derivatization, enabling its use as a versatile intermediate in organic synthesis. Its combination of structural complexity and fluorine substitution makes it particularly useful for developing bioactive molecules with enhanced potency and stability.
2-(trifluoromethyl)spiro3.4octan-2-ylmethanamine structure
2172497-27-5 structure
商品名:2-(trifluoromethyl)spiro3.4octan-2-ylmethanamine
CAS番号:2172497-27-5
MF:C10H16F3N
メガワット:207.235953330994
CID:5894138
PubChem ID:165848544

2-(trifluoromethyl)spiro3.4octan-2-ylmethanamine 化学的及び物理的性質

名前と識別子

    • 2-(trifluoromethyl)spiro3.4octan-2-ylmethanamine
    • EN300-1695935
    • 2172497-27-5
    • [2-(trifluoromethyl)spiro[3.4]octan-2-yl]methanamine
    • インチ: 1S/C10H16F3N/c11-10(12,13)9(7-14)5-8(6-9)3-1-2-4-8/h1-7,14H2
    • InChIKey: PWTDHLDRRGUQIU-UHFFFAOYSA-N
    • ほほえんだ: FC(C1(CN)CC2(CCCC2)C1)(F)F

計算された属性

  • せいみつぶんしりょう: 207.12348400g/mol
  • どういたいしつりょう: 207.12348400g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 220
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 26Ų

2-(trifluoromethyl)spiro3.4octan-2-ylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1695935-0.1g
[2-(trifluoromethyl)spiro[3.4]octan-2-yl]methanamine
2172497-27-5
0.1g
$5463.0 2023-09-20
Enamine
EN300-1695935-0.25g
[2-(trifluoromethyl)spiro[3.4]octan-2-yl]methanamine
2172497-27-5
0.25g
$5712.0 2023-09-20
Enamine
EN300-1695935-0.5g
[2-(trifluoromethyl)spiro[3.4]octan-2-yl]methanamine
2172497-27-5
0.5g
$5960.0 2023-09-20
Enamine
EN300-1695935-1.0g
[2-(trifluoromethyl)spiro[3.4]octan-2-yl]methanamine
2172497-27-5
1g
$6209.0 2023-05-27
Enamine
EN300-1695935-1g
[2-(trifluoromethyl)spiro[3.4]octan-2-yl]methanamine
2172497-27-5
1g
$6209.0 2023-09-20
Enamine
EN300-1695935-0.05g
[2-(trifluoromethyl)spiro[3.4]octan-2-yl]methanamine
2172497-27-5
0.05g
$5215.0 2023-09-20

2-(trifluoromethyl)spiro3.4octan-2-ylmethanamine 関連文献

2-(trifluoromethyl)spiro3.4octan-2-ylmethanamineに関する追加情報

Introduction to 2-(trifluoromethyl)spiro3.4octan-2-ylmethanamine (CAS No. 2172497-27-5)

2-(trifluoromethyl)spiro3.4octan-2-ylmethanamine, identified by its Chemical Abstracts Service (CAS) number 2172497-27-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This spirocyclic amine features a unique structural motif, combining a spiro bridge between two cycloalkane rings with a trifluoromethyl substituent, which imparts distinct physicochemical properties and biological activities. The compound's molecular architecture suggests potential applications in the development of novel therapeutic agents, particularly in addressing unmet medical needs where specific scaffolds can modulate biological pathways effectively.

The presence of the trifluoromethyl group is a key feature that enhances the compound's metabolic stability and lipophilicity, making it an attractive candidate for drug design. In modern medicinal chemistry, trifluoromethyl groups are frequently incorporated into drug candidates due to their ability to improve binding affinity, reduce metabolic degradation, and influence pharmacokinetic profiles favorably. The spirocyclic core of 2-(trifluoromethyl)spiro3.4octan-2-ylmethanamine introduces rigidity to the molecule, which can be beneficial for achieving high target specificity. This structural feature is often exploited in the design of bioactive molecules to optimize interactions with biological targets such as enzymes and receptors.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological behavior of complex molecules like 2-(trifluoromethyl)spiro3.4octan-2-ylmethanamine with greater precision. Studies utilizing quantum mechanical calculations and machine learning algorithms have highlighted the compound's potential as a scaffold for inhibiting key enzymes involved in inflammatory and metabolic disorders. For instance, preliminary virtual screening studies suggest that derivatives of this compound may interact with cyclooxygenase (COX) enzymes, which are pivotal in mediating pain and inflammation responses.

The spiro3.4octan-2-ylmethanamine moiety itself is not commonly encountered in commercial libraries of compounds but offers a novel chemical space for exploration. Its unique conformational flexibility allows for diverse functionalization strategies, enabling the synthesis of analogues with tailored biological activities. Researchers are particularly interested in exploring its potential as a lead compound for treating neurological disorders, where spirocyclic structures have shown promise due to their ability to cross the blood-brain barrier efficiently.

In parallel, synthetic methodologies have been refined to facilitate the preparation of complex spirocyclic amines like 2-(trifluoromethyl)spiro3.4octan-2-ylmethanamine on a scalable basis. Modern synthetic approaches leverage transition metal catalysis and asymmetric reactions to construct the spiro framework with high enantioselectivity. These advances have reduced the synthetic burden associated with such molecules, making them more accessible for further biological evaluation.

The compound's physicochemical properties, including its solubility profile and stability under various conditions, have been thoroughly characterized using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These studies provide critical insights into its molecular structure and help in rationalizing its potential biological effects. For instance, NMR data reveal that the trifluoromethyl group influences nearby protons through spin-spin coupling, providing valuable information for interpreting spectroscopic data.

Emerging research also explores the role of fluorinated compounds in modulating immune responses, particularly in autoimmune diseases where dysregulation of immune checkpoints is observed. The electron-withdrawing nature of fluorine atoms can enhance binding interactions with immunoregulatory proteins, making fluorinated derivatives attractive candidates for immunomodulatory therapies. While 2-(trifluoromethyl)spiro3.4octan-2-ylmethanamine has not yet been tested in clinical trials for such applications, preclinical studies suggest its potential as a starting point for developing novel immunotherapeutics.

The synthesis of analogues derived from 2-(trifluoromethyl)spiro3.4octan-2-ylmethanamine has been pursued by several research groups aiming to optimize its pharmacological properties further. By modifying substituents on the spirocyclic core or introducing additional functional groups, chemists hope to enhance target engagement while minimizing off-target effects. Such modifications are guided by structure-activity relationship (SAR) studies, which correlate chemical modifications with changes in biological activity.

The growing interest in fluorinated compounds underscores their significance in contemporary drug discovery efforts. The ability of trifluoromethyl groups to modulate electronic properties and metabolic fate has made them indispensable tools for medicinal chemists seeking to develop next-generation therapeutics with improved efficacy and safety profiles.

In conclusion,2-(trifluoromethyl)spiro3.4octan-2-ylmethanamine (CAS No. 2172497-27-5) represents a promising scaffold for developing innovative pharmaceuticals across multiple therapeutic areas. Its unique structural features—combining a spirocyclic core with a trifluoromethyl substituent—offer opportunities for designing molecules with enhanced biological activity and favorable pharmacokinetic properties.

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